molecular formula C12H13NO3 B3416650 [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol CAS No. 886494-30-0

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol

Cat. No.: B3416650
CAS No.: 886494-30-0
M. Wt: 219.24 g/mol
InChI Key: VAOQHBQTQRQLCV-UHFFFAOYSA-N
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Description

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is a furan derivative, characterized by the presence of an amino group and a methoxy group attached to a phenyl ring, which is further connected to a furan ring through a methanol group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol typically involves the reaction of 2-amino-4-methoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target molecules, influencing various biological processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Amino-4-methylphenyl)furan-2-yl]methanol
  • [5-(2-Amino-4-ethoxyphenyl)furan-2-yl]methanol
  • [5-(2-Amino-4-hydroxyphenyl)furan-2-yl]methanol

Uniqueness

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-(2-amino-4-methoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-8-2-4-10(11(13)6-8)12-5-3-9(7-14)16-12/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOQHBQTQRQLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261260
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886494-30-0
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886494-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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